molecular formula C34H26O4 B10889685 Benzene-1,4-diyl bis(diphenylacetate)

Benzene-1,4-diyl bis(diphenylacetate)

Cat. No.: B10889685
M. Wt: 498.6 g/mol
InChI Key: VDSQPDKUINJBTK-UHFFFAOYSA-N
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Description

4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenyl groups and ester linkages, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE typically involves the esterification of 4-hydroxyphenyl 2,2-diphenylacetate with 2,2-diphenylacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Mechanism of Action

The mechanism of action of 4-[(2,2-DIPHENYLACETYL)OXY]PHENYL 2,2-DIPHENYLACETATE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C34H26O4

Molecular Weight

498.6 g/mol

IUPAC Name

[4-(2,2-diphenylacetyl)oxyphenyl] 2,2-diphenylacetate

InChI

InChI=1S/C34H26O4/c35-33(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-34(36)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H

InChI Key

VDSQPDKUINJBTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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